molecular formula C22H28 B14280430 1,3-Di-tert-butyl-5-(2-phenylethenyl)benzene CAS No. 140431-85-2

1,3-Di-tert-butyl-5-(2-phenylethenyl)benzene

Cat. No.: B14280430
CAS No.: 140431-85-2
M. Wt: 292.5 g/mol
InChI Key: KBPYCTDLVLWVRX-UHFFFAOYSA-N
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Description

Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is an organic compound known for its unique structure and properties It is a derivative of benzene, featuring two tert-butyl groups and a styrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The styrene moiety can be introduced through a subsequent reaction involving the coupling of a suitable styrene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated benzene derivatives.

Scientific Research Applications

Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- involves its interaction with molecular targets through various pathways. The aromatic nature of the compound allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects in different environments.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-bis(1,1-dimethylethyl)-: Lacks the styrene moiety, leading to different reactivity and applications.

    Styrene: Contains the phenylethenyl group but lacks the tert-butyl groups, affecting its stability and reactivity.

    Tert-butylbenzene: Contains tert-butyl groups but lacks the phenylethenyl group, leading to different chemical behavior.

Uniqueness

Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is unique due to the combination of tert-butyl and styrene moieties. This combination imparts specific properties, such as increased stability and unique reactivity, making it valuable in various applications.

Properties

CAS No.

140431-85-2

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

1,3-ditert-butyl-5-(2-phenylethenyl)benzene

InChI

InChI=1S/C22H28/c1-21(2,3)19-14-18(15-20(16-19)22(4,5)6)13-12-17-10-8-7-9-11-17/h7-16H,1-6H3

InChI Key

KBPYCTDLVLWVRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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